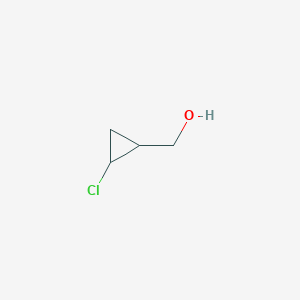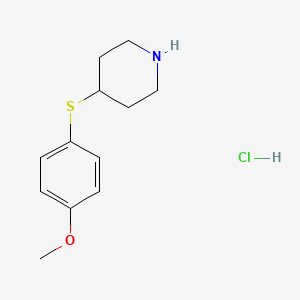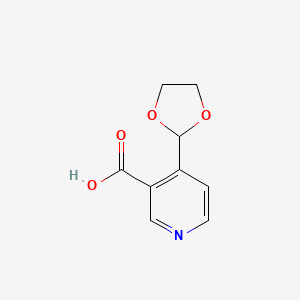![molecular formula C10H14N2O2 B2939935 2,4-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine CAS No. 2415457-23-5](/img/structure/B2939935.png)
2,4-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with two methyl groups at positions 2 and 4, and an oxetane ring attached via a methoxy group at position 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrimidine with oxetan-2-ylmethanol in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the methoxy group of oxetan-2-ylmethanol displaces a leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxetane and pyrimidine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups on the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the pyrimidine ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives, while reduction can produce reduced pyrimidine compounds. Substitution reactions can lead to a variety of substituted pyrimidine and oxetane derivatives.
Scientific Research Applications
2,4-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials and catalysts.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: A simpler analog without the oxetane ring.
6-Methoxypyrimidine: A compound with a methoxy group at position 6 but lacking the oxetane ring.
2,4-Dimethyl-6-(methoxymethyl)pyrimidine: A compound with a methoxymethyl group at position 6 instead of the oxetane ring.
Uniqueness
2,4-Dimethyl-6-[(oxetan-2-yl)methoxy]pyrimidine is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The oxetane ring can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-dimethyl-6-(oxetan-2-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-10(12-8(2)11-7)14-6-9-3-4-13-9/h5,9H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFJEFVSHZBGOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OCC2CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(6-chloropyridin-3-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B2939852.png)
![1-[(2-chlorophenyl)methyl]-2-oxo-N-(2,3,4-trifluorophenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2939854.png)

![3-Methoxy-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2939858.png)
![2-Chloro-3-[(5-chloro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2939859.png)
![N-[(4-chlorophenyl)methyl]-4-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]piperidine-1-carboxamide](/img/structure/B2939860.png)


![1-(Indolin-1-yl)-2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2939866.png)
![N-(4-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2939867.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2939868.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)
![[4-(3-Aminooxan-2-yl)piperidin-1-yl]-(5-methyl-1-pentan-3-ylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2939870.png)

